Dioxobis(stearato)trilead

Vue d'ensemble

Description

Dioxobis(stearato)trilead is a chemical compound with the molecular formula C36H70O6Pb3This compound is characterized by its dark beige to orange solid appearance and is primarily used in various industrial applications .

Méthodes De Préparation

The synthesis of Dioxobis(stearato)trilead typically involves the reaction of lead salts with octadecanoic acid under controlled conditions. The reaction is carried out in an organic solvent, and the product is purified through recrystallization. Industrial production methods may involve large-scale reactions in reactors with precise temperature and pressure controls to ensure high yield and purity .

Analyse Des Réactions Chimiques

Dioxobis(stearato)trilead undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of lead oxides and other by-products.

Reduction: Reduction reactions can convert this compound into lower oxidation state lead compounds.

Substitution: In substitution reactions, the octadecanoate groups can be replaced by other ligands, altering the compound’s properties and reactivity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic ligands for substitution reactions .

Applications De Recherche Scientifique

Industrial Applications

1.1 PVC Stabilization

Dioxobis(stearato)trilead is predominantly used as a heat stabilizer in polyvinyl chloride (PVC) formulations. It is incorporated into both rigid and flexible PVC at concentrations of approximately 2% by weight . The compound helps maintain the physical properties of PVC during processing and prolongs the material's lifespan by preventing degradation caused by heat and UV exposure.

1.2 Use in Textiles

The compound has also been reported to be utilized in textile applications, where it serves as a stabilizer to enhance the durability and performance of fabric materials .

1.3 Other Applications

There are indications of its use in high-pressure lubricants and potentially as a drying agent in paints and coatings . However, its overall usage has declined due to regulatory pressures and phase-outs of lead-based stabilizers in the EU since 2015 .

Environmental Impact

2.1 Toxicological Concerns

this compound poses significant environmental hazards primarily due to the release of ionic lead, which is highly toxic to aquatic organisms and can bioaccumulate within ecosystems . Studies have shown that lead compounds can adversely affect biodiversity, particularly in aquatic environments, where they disrupt biological processes.

2.2 Regulatory Status

The compound is classified under various regulatory frameworks due to its hazardous nature. It is included in Regulation (EC) No 1272/2008, which mandates specific labeling and safety data sheet requirements due to its potential carcinogenic effects and reproductive toxicity . The European Chemicals Agency (ECHA) has classified it as harmful if swallowed or inhaled, with specific concerns regarding developmental toxicity .

Health Assessments

3.1 Human Health Risks

Research indicates that exposure to this compound may lead to developmental toxicity and other adverse health effects. Studies have reported various health endpoints related to lead exposure, including effects on the central nervous system, kidneys, and hematological systems . The International Lead Association has conducted assessments highlighting these risks, emphasizing the need for stringent controls on exposure levels.

3.2 Case Studies

A notable case study involved repeated dose toxicity assessments in animal models, where lead acetate (a related compound) was administered to rats over extended periods. Results indicated significant impacts on body weight and kidney function at various dosages, underscoring the potential health risks associated with lead compounds .

Summary Table of Applications and Risks

| Application Area | Description | Environmental Impact | Health Risks |

|---|---|---|---|

| PVC Stabilization | Used as a heat stabilizer in PVC products | Toxic to aquatic life; bioaccumulation | Developmental toxicity; CNS effects |

| Textile Manufacturing | Enhances durability of fabrics | Potential leaching into water systems | Reproductive toxicity concerns |

| Paints & Coatings | Possible use as a drying agent | Contamination risks | Harmful if inhaled or ingested |

| High-Pressure Lubricants | Improves performance under extreme conditions | Environmental persistence | Long-term exposure effects |

Mécanisme D'action

The mechanism of action of Dioxobis(stearato)trilead involves its interaction with biological molecules, leading to the disruption of cellular processes. It primarily targets enzymes and proteins, binding to their active sites and inhibiting their function. This can result in oxidative stress, cellular damage, and apoptosis (programmed cell death) in biological systems .

Comparaison Avec Des Composés Similaires

Dioxobis(stearato)trilead can be compared with other lead-based compounds such as:

Lead stearate: Similar in structure but with different stoichiometry and properties.

Lead oxide: A simpler lead compound with distinct chemical and physical characteristics.

Lead acetate: Another lead compound used in various applications, differing in its reactivity and solubility.

The uniqueness of this compound lies in its specific molecular structure, which imparts unique properties and reactivity compared to other lead compounds .

Activité Biologique

Dioxobis(stearato)trilead, also known by its CAS number 12578-12-0, is a compound primarily used as a stabilizer in the production of polyvinyl chloride (PVC) and other polymer materials. Its biological activity and potential health effects are critical for understanding its safety profile, particularly given its lead content. This article explores the biological activity of this compound, focusing on its toxicological effects, environmental impact, and regulatory status.

This compound is a lead salt derived from stearic acid, characterized by its chemical formula . It is commonly utilized in various industrial applications, including:

- PVC Stabilization : Used to enhance the thermal stability of PVC products.

- Textiles : Incorporated into textile formulations for improved performance.

- Paints and Coatings : Functions as a drying agent and stabilizer in paints and varnishes.

Reproductive and Developmental Toxicity

This compound has been classified as toxic for reproduction under EU regulations (Article 57c) due to its lead content. Lead compounds are known to cause adverse reproductive effects, including developmental toxicity in animal studies. For instance, studies indicate that exposure to lead acetate results in significant developmental delays and malformations in offspring when administered to pregnant rodents .

Acute and Chronic Toxicity

Lead compounds, including this compound, exhibit both acute and chronic toxicity:

- Acute Toxicity : High doses can lead to immediate health effects such as gastrointestinal distress, neurological symptoms, and acute kidney injury.

- Chronic Toxicity : Long-term exposure is associated with cumulative toxic effects leading to conditions such as lead poisoning, characterized by symptoms like anemia, hypertension, and neurological deficits .

Environmental Impact

The environmental hazards of this compound are significant due to the release of ionic lead into ecosystems. Lead is highly toxic to aquatic organisms and can bioaccumulate in food chains. The European Chemicals Agency (ECHA) has noted that the environmental risks associated with lead compounds are primarily due to their potential to leach into water systems .

Bioaccumulation Potential

While the fatty acid components of this compound are not expected to pose a bioaccumulation hazard, the ionic lead component is a considerable concern. Studies have shown that lead can accumulate in various organisms, leading to toxic effects at multiple trophic levels .

Regulatory Status

This compound is subject to strict regulatory scrutiny due to its hazardous nature. In the European Union, it is registered under the REACH legislation with an annual use volume of 0–10 tonnes. The use of lead-based stabilizers in PVC has been largely phased out across Europe since 2015 due to health and environmental concerns .

Case Studies

- Lead Exposure in Rodents : A study involving Sprague Dawley rats exposed to varying concentrations of lead acetate demonstrated dose-dependent increases in kidney weight and decreases in body weight over a 12-week period. The lowest observed adverse effect level (LOAEL) was identified at 200 ppm .

- Environmental Assessment : An evaluation conducted under the IMAP framework highlighted the risks posed by this compound when released into aquatic environments. The assessment indicated that even low concentrations could have detrimental effects on fish populations due to lead toxicity .

Summary of Findings

| Parameter | Details |

|---|---|

| Chemical Name | This compound |

| CAS Number | 12578-12-0 |

| Primary Uses | PVC stabilization, textiles, paints |

| Toxicological Effects | Reproductive toxicity, acute/chronic toxicity |

| Environmental Risks | Bioaccumulation potential of ionic lead |

| Regulatory Status | Registered under REACH; phased out in EU PVC products |

Propriétés

IUPAC Name |

bis[(octadecanoyloxy-λ2-plumbanyl)oxy]lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H36O2.2O.3Pb/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;;;;/h2*2-17H2,1H3,(H,19,20);;;;;/q;;;;;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQWAMPSGOQJXCE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

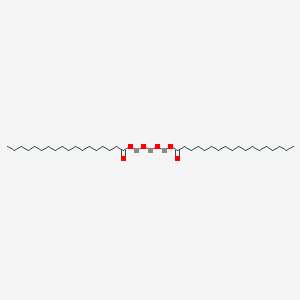

CCCCCCCCCCCCCCCCCC(=O)O[Pb]O[Pb]O[Pb]OC(=O)CCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H70O6Pb3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1.22e+03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12578-12-0 | |

| Record name | Bis(octadecanoato)dioxo trilead | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012578120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.